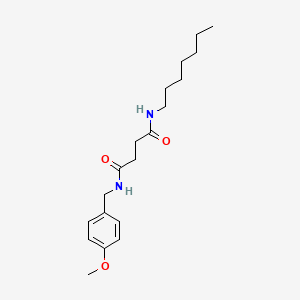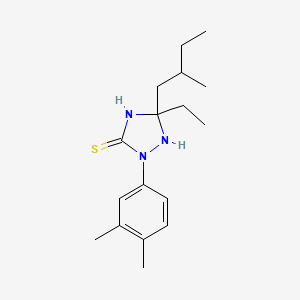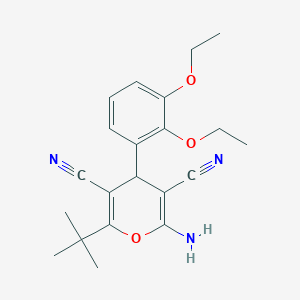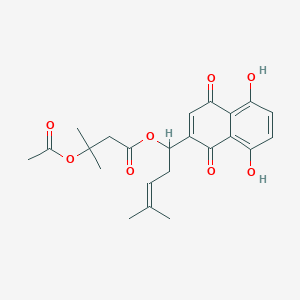![molecular formula C29H22ClN3O3 B15149894 N'-[(3Z)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B15149894.png)
N'-[(3Z)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxy-2,2-diphenylacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(3Z)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxy-2,2-diphenylacetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an indole moiety, a chlorobenzyl group, and a hydrazide linkage. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxy-2,2-diphenylacetohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the indole core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the chlorobenzyl group: The chlorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole core reacts with 2-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the hydrazide linkage: The final step involves the condensation of the chlorobenzyl-substituted indole with 2-hydroxy-2,2-diphenylacetic acid hydrazide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(3Z)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxy-2,2-diphenylacetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxo derivatives of the original compound.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted derivatives with various functional groups replacing the chlorobenzyl group.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound may have potential therapeutic applications, particularly in the development of new drugs for treating diseases such as cancer, inflammation, and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers, dyes, and catalysts.
Mécanisme D'action
The mechanism of action of N’-[(3Z)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxy-2,2-diphenylacetohydrazide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved would require further experimental validation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(3Z)-1-(2-bromobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxy-2,2-diphenylacetohydrazide
- N’-[(3Z)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxy-2,2-diphenylacetohydrazide
- N’-[(3Z)-1-(2-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxy-2,2-diphenylacetohydrazide
Uniqueness
The uniqueness of N’-[(3Z)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxy-2,2-diphenylacetohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorobenzyl group, in particular, may enhance its binding affinity to certain molecular targets compared to similar compounds with different substituents.
Propriétés
Formule moléculaire |
C29H22ClN3O3 |
|---|---|
Poids moléculaire |
496.0 g/mol |
Nom IUPAC |
N-[1-[(2-chlorophenyl)methyl]-2-hydroxyindol-3-yl]imino-2-hydroxy-2,2-diphenylacetamide |
InChI |
InChI=1S/C29H22ClN3O3/c30-24-17-9-7-11-20(24)19-33-25-18-10-8-16-23(25)26(27(33)34)31-32-28(35)29(36,21-12-3-1-4-13-21)22-14-5-2-6-15-22/h1-18,34,36H,19H2 |
Clé InChI |
ZFYWNNWFFQAFOM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N=NC3=C(N(C4=CC=CC=C43)CC5=CC=CC=C5Cl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15149814.png)
![3,5,7-Trihydroxy-2-(4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)chromen-4-one](/img/structure/B15149829.png)
![(1R,2S)-2-({2-[(2-iodophenyl)carbonyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B15149833.png)
![N-{[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methoxybenzamide](/img/structure/B15149838.png)

![N-(3-chlorophenyl)-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15149851.png)
![2-{4-[(Furan-2-ylcarbonyl)oxy]phenyl}-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B15149858.png)

![2-acetylnaphthalen-1-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B15149873.png)


![1-benzyl-N'-[bis(4-methoxyphenyl)methylidene]-1H-indole-2-carbohydrazide](/img/structure/B15149889.png)
![4-Chloro-3-({[(4-chloro-3-methylphenoxy)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B15149898.png)
![3-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B15149905.png)
